1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea
Overview
Description
Scientific Research Applications
PF-4618433 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of PYK2 and its effects on various biochemical pathways.
Mechanism of Action
Target of Action
PF-4618433 is a potent and selective inhibitor of Proline-rich Tyrosine Kinase 2 (PYK2) . PYK2 is a cytoplasmic, non-receptor tyrosine kinase implicated in multiple signaling pathways .
Mode of Action
PF-4618433 interacts with PYK2, inhibiting its activity. The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 637 nM . This interaction results in a decrease in the kinase activity of PYK2, thereby modulating the downstream signaling pathways it is involved in .
Result of Action
PF-4618433 has been shown to promote osteogenesis in human Mesenchymal Stem Cell (hMSC) cultures . It increases both alkaline phosphatase activity and mineralization in a dose-dependent manner . It also enhances osteoblast proliferation and increases calcium deposition .
Biochemical Analysis
Biochemical Properties
PF-4618433 interacts with the PYK2 enzyme, a cytoplasmic, non-receptor tyrosine kinase implicated in multiple signaling pathways . The compound shows improved PYK2 potency and superior overall selectivity relative to other inhibitors . In functional osteogenesis assays, PF-4618433 has been shown to enhance osteoblast activity and mineral deposition in vitro .
Cellular Effects
PF-4618433 has been shown to have a significant impact on various types of cells and cellular processes. For instance, it has been shown to promote the osteogenic differentiation of human mesenchymal stem cells (hMSCs) in vitro . It increases alkaline phosphatase (ALP) activity and mineralization in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of PF-4618433 involves its interaction with the PYK2 enzyme. The compound binds to the enzyme and inhibits its activity, leading to enhanced osteoblast activity and mineral deposition . The unique DFG-out conformation of PF-4618433 reveals a distinct subclass of non-receptor tyrosine kinases identifiable by the gatekeeper Met-502 and the unique hinge loop conformation of Leu-504 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF-4618433 have been observed over time. For instance, in functional osteogenesis assays, cultures treated with increasing concentrations of PF-4618433 starting at day 1 and maintained throughout showed a dose-dependent increase in both ALP activity and mineralization .
Preparation Methods
The synthesis of PF-4618433 involves multiple steps, including the formation of pyrazole and urea derivatives. The synthetic route typically starts with the preparation of 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(3-((pyridin-3-yloxy)methyl)-1H-pyrazol-5-yl)urea . The reaction conditions involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing production costs .
Chemical Reactions Analysis
PF-4618433 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrazole ring, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the urea moiety, impacting the compound’s binding affinity to PYK2.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
PF-4618433 is compared with other PYK2 inhibitors such as PF-431396 and BIRB796 . While PF-431396 lacks selectivity within the focal adhesion kinase family, PF-4618433 shows improved potency and selectivity for PYK2 . BIRB796, another diarylurea inhibitor, also targets PYK2 but with different binding characteristics. The unique hinge loop conformation of PF-4618433 contributes to its superior selectivity and efficacy .
Similar Compounds
- PF-431396
- BIRB796
- N-methylsulfonamide 2a
By understanding the unique properties and applications of PF-4618433, researchers can further explore its potential in various scientific and medical fields.
Properties
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[5-(pyridin-3-yloxymethyl)-1H-pyrazol-3-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-16-7-9-18(10-8-16)31-22(13-20(30-31)24(2,3)4)27-23(32)26-21-12-17(28-29-21)15-33-19-6-5-11-25-14-19/h5-14H,15H2,1-4H3,(H3,26,27,28,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJARPUHZDSAXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=NNC(=C3)COC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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